1-Methoxy-4-(non-5-en-4-yl)benzene
Description
Structural Classification and Nomenclature of 1-Methoxy-4-(non-5-en-4-yl)benzene within Organic Chemistry
From a structural standpoint, this compound is a substituted aromatic compound. Its core is a benzene (B151609) ring, to which a methoxy (B1213986) group (-OCH₃) and a non-5-en-4-yl group are attached at the para position (positions 1 and 4, respectively).
The presence of the methoxy group classifies it as an aryl ether , specifically an anisole (B1667542) derivative. The non-5-en-4-yl substituent, a nine-carbon chain with a double bond between the fifth and sixth carbon atoms, categorizes the molecule as an alkenylbenzene . The systematic IUPAC name, this compound, precisely describes this arrangement of functional groups.
Table 1: Chemical Identity of this compound
| Property | Value |
| CAS Number | 917569-01-8 |
| Molecular Formula | C₁₆H₂₄O |
| Molecular Weight | 232.36 g/mol |
| IUPAC Name | This compound |
Overview of Aryl Ether and Alkenylbenzene Derivatives in Contemporary Organic Synthesis
Aryl ethers are a significant class of compounds in organic chemistry, frequently found in natural products, pharmaceuticals, and polymers. The ether linkage to an aromatic ring is generally stable, yet it can be strategically cleaved or can influence the reactivity of the aromatic ring in various transformations. The synthesis of aryl ethers is a well-developed field, with classic methods like the Williamson ether synthesis and more modern transition-metal-catalyzed cross-coupling reactions being widely employed. organic-chemistry.org
Alkenylbenzenes, characterized by a carbon-carbon double bond in an alkyl side chain attached to a benzene ring, are also of great interest. This structural motif is a key feature in many natural products and serves as a versatile synthetic handle for a variety of chemical transformations. Palladium-catalyzed reactions, such as the Heck coupling, have proven to be powerful tools for the synthesis and functionalization of alkenylbenzene derivatives. ontosight.ai
The combination of both an aryl ether and an alkenylbenzene moiety in this compound suggests a molecule with a rich and varied reactivity profile, offering multiple sites for potential chemical modification.
Research Significance and Academic Relevance of Studying this compound
While specific research dedicated exclusively to this compound is limited in publicly available literature, its structural features suggest several areas of potential academic and research interest.
The compound can serve as a model substrate for the development and optimization of new synthetic methodologies. For instance, the presence of both an electron-donating methoxy group and an alkenyl chain makes it an interesting candidate for studying the regioselectivity and stereoselectivity of various organic reactions. One potential synthetic route towards this molecule involves rhodium-mediated C-H activation, a modern and powerful tool for the direct functionalization of arenes. smolecule.com
Furthermore, the alkenyl chain provides a site for various transformations, including oxidation, reduction, and addition reactions, allowing for the synthesis of a library of derivatives with potentially diverse biological activities. The broader class of complex benzene derivatives is of significant interest in medicinal chemistry, with research ongoing into their potential applications in areas such as pharmaceuticals and agrochemicals. ontosight.ai
The study of such molecules contributes to the fundamental understanding of structure-activity relationships and can pave the way for the discovery of new compounds with valuable properties.
Structure
3D Structure
Properties
CAS No. |
917569-01-8 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-methoxy-4-non-5-en-4-ylbenzene |
InChI |
InChI=1S/C16H24O/c1-4-6-7-9-14(8-5-2)15-10-12-16(17-3)13-11-15/h7,9-14H,4-6,8H2,1-3H3 |
InChI Key |
HNTITFNURYEUPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(CCC)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations Pertaining to the Formation and Transformations of 1 Methoxy 4 Non 5 En 4 Yl Benzene
Stereochemical Control and Regioselectivity in Alkenylation Reactions
The synthesis of the 1-Methoxy-4-(non-5-en-4-yl)benzene structure requires the formation of a C-C bond between the anisole (B1667542) ring and the nonenyl chain, creating a stereocenter at the C4 position of the chain. Palladium-catalyzed redox-relay Heck reactions are a powerful tool for achieving such transformations with high control over stereochemistry, even at a position remote from the initial reaction site. pkusz.edu.cnnih.gov
The redox-relay Heck reaction allows for the arylation of unactivated acyclic alkenols, where the palladium catalyst "walks" or "relays" along the carbon chain. nih.govacs.org This process isomerizes the double bond and oxidizes the terminal alcohol to an aldehyde or ketone, all while forming a remote stereocenter. nih.gov
The catalytic cycle for this transformation is generally understood to proceed as follows: pkusz.edu.cnacs.org
Oxidative Addition: A Pd(0) species undergoes oxidative addition with an aryl electrophile (e.g., an aryl boronic acid in the presence of an oxidant or an aryldiazonium salt) to form an aryl-Pd(II) complex. pkusz.edu.cnacs.org
Alkene Coordination & Insertion: The alkenyl alcohol coordinates to the aryl-Pd(II) complex. This is followed by migratory insertion of the alkene into the Pd-aryl bond. This step is crucial as it typically sets the site- and enantioselectivity of the entire reaction. pkusz.edu.cn
β-Hydride Elimination: The newly formed Pd(II)-alkyl species undergoes β-hydride elimination, forming a hydrido-palladium alkene species. acs.org
Relay Sequence (Reinsertion/β-Hydride Elimination): The palladium hydride then re-inserts into the double bond at a different position. This sequence of β-hydride elimination and reinsertion is repeated, effectively "walking" the palladium catalyst and the double bond down the alkyl chain toward the alcohol. acs.org
Product Formation & Catalyst Regeneration: The relay process continues until a hydroxyalkyl-palladium species is formed. This intermediate then undergoes β-hydride elimination to release the final carbonyl product and a Pd(0) catalyst, which can re-enter the catalytic cycle. pkusz.edu.cnacs.org
Achieving high enantioselectivity in the construction of a remote stereocenter, such as the one in this compound, is a significant synthetic challenge. nih.gov In the context of the relay Heck reaction, the stereochemical outcome is determined during the initial migratory insertion step. pkusz.edu.cn
Several factors are critical for controlling this enantioselectivity:
Chiral Ligand: The use of a chiral ligand, such as a pyridine-oxazoline (pyrox) type, is essential. The ligand creates a chiral environment around the palladium center, forcing the incoming alkene to coordinate in a specific orientation. nih.gov
Steric Repulsion: Enantioselectivity is often governed by steric repulsion between a substituent on the chiral ligand and a substituent on the alkene substrate. This interaction disfavors one of the two possible transition states for migratory insertion, leading to the preferential formation of one enantiomer. pkusz.edu.cn
Electronic Effects: Remote electronic effects can influence site selectivity (e.g., γ- vs. β-arylation). For example, the polarization of the alkene in the transition state can be stabilized by the dipole of the distant alcohol group, directing the reaction to the desired position. pkusz.edu.cn
Alkene Geometry: The geometry of the starting alkene ((E) vs. (Z)) can have a profound impact on the reaction. While some systems show robustness with high enantioselectivity for both isomers, the absolute configuration of the product is often inverted between the (E) and (Z) substrates. nih.gov This suggests that the alkene binds to the catalyst in a consistent orientation regardless of its initial geometry. nih.gov
Research has shown that this methodology is robust, tolerating a wide array of both aryl boronic acids and substituted alkenyl alcohols, consistently delivering products with high enantiomeric ratios. nih.gov
| Factor | Influence on Enantioselective Relay Heck Reaction |
| Chiral Ligand | Creates a chiral pocket around the Pd center, essential for stereodifferentiation. |
| Steric Interactions | Repulsion between the ligand and substrate in the transition state is a primary controller of enantioselectivity. pkusz.edu.cn |
| Alkene Geometry (E/Z) | Can determine the absolute configuration of the product, often leading to opposite enantiomers. nih.gov |
| Electronic Nature of Reactants | Can influence reaction yield and site-selectivity, but often has a smaller effect on enantioselectivity. nih.gov |
Analysis of Side Reactions and Undesired Byproducts during Synthesis
The synthesis of this compound, while achievable through several established organic chemistry methodologies, is invariably accompanied by the potential for side reactions that can lower the yield and complicate the purification of the desired product. The nature and prevalence of these undesired byproducts are intrinsically linked to the chosen synthetic route. An analysis of the most plausible synthetic strategies reveals common pitfalls and the formation of specific impurities.
A primary challenge in synthesizing this molecule is controlling regioselectivity and preventing competing reaction pathways inherent to the functional groups of the precursors. Key synthetic strategies could include Friedel-Crafts reactions, Grignard reagent additions, and transition metal-catalyzed cross-couplings. Each of these pathways presents a unique profile of potential side reactions and byproducts.
Side Reactions in Friedel-Crafts Acylation/Alkylation Routes
The Friedel-Crafts reaction, a fundamental method for attaching substituents to aromatic rings, can be envisioned for this synthesis. One approach involves the acylation of anisole with non-5-enoyl chloride, followed by a reduction of the resulting ketone.
The methoxy (B1213986) group of anisole is an ortho-, para-directing group in electrophilic aromatic substitution. vedantu.comwisc.edu Consequently, the acylation step does not produce a single product but rather a mixture of isomers. The primary side reaction is the formation of the ortho-acylated isomer, 1-(2-methoxyphenyl)non-5-en-4-one , alongside the desired para-isomer. vedantu.comyoutube.com The ratio of these isomers is influenced by reaction conditions such as temperature and the choice of Lewis acid catalyst.
Another potential, though less common, issue is polyacylation, where more than one acyl group is added to the anisole ring, although this is generally less of a problem than in Friedel-Crafts alkylation due to the deactivating nature of the ketone product.
Side Reactions Involving Organometallic Reagents
The use of organometallic reagents, such as a Grignard reaction between 4-methoxyphenylmagnesium bromide and a suitable ketone like non-5-en-4-one, is another viable pathway. However, this approach is also subject to significant side reactions.
Another common side reaction, particularly with sterically hindered ketones or Grignard reagents possessing β-hydrogens, is the reduction of the carbonyl group. organic-chemistry.orgrsc.org In this process, a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, yielding the corresponding secondary alcohol, 1-(4-methoxyphenyl)non-5-en-4-ol , instead of the target tertiary alcohol.
Side Reactions in Transition Metal-Catalyzed Cross-Coupling
Modern synthetic methods like the Suzuki-Miyaura cross-coupling offer a powerful alternative. This could involve the palladium-catalyzed reaction of 4-methoxyphenylboronic acid with a vinyl halide or triflate derived from the non-5-en-4-yl moiety. While often highly efficient, this method is not without its own set of potential byproducts.
A prevalent side reaction in Suzuki couplings is the homocoupling of the reaction partners. This leads to the formation of 4,4'-dimethoxybiphenyl (from the boronic acid) and 5,7-tetradecadiene (from the coupling of two non-5-en-4-yl partners). The extent of homocoupling is highly dependent on the catalyst system, ligands, base, and the specific reaction conditions employed. The presence of a base is essential for the catalytic cycle but can also promote side reactions like aldol (B89426) condensations if the substrates are susceptible. youtube.comorganic-chemistry.org
The table below summarizes the potential side reactions and byproducts associated with plausible synthetic routes to this compound.
Interactive Data Table: Potential Side Reactions and Byproducts
| Synthetic Route | Reactants | Potential Side Reaction | Undesired Byproduct(s) | Mechanistic Cause |
| Friedel-Crafts Acylation | Anisole + Non-5-enoyl Chloride/AlCl₃ | Ortho-acylation | 1-(2-Methoxyphenyl)non-5-en-4-one | The methoxy group is an ortho-, para-director for electrophilic aromatic substitution. vedantu.comwisc.edu |
| Grignard Reaction | 4-Methoxyphenylmagnesium Bromide + Non-5-en-4-one | Enolization of Ketone | Recovered Non-5-en-4-one | The Grignard reagent acts as a base, abstracting an α-proton from the ketone. organic-chemistry.orgrsc.org |
| Grignard Reaction | 4-Methoxyphenylmagnesium Bromide + Non-5-en-4-one | Reduction of Ketone | 1-(4-Methoxyphenyl)non-5-en-4-ol | Hydride transfer from the β-carbon of the Grignard reagent to the carbonyl carbon. organic-chemistry.orgrsc.org |
| Suzuki Cross-Coupling | 4-Methoxyphenylboronic Acid + Non-5-en-4-yl Halide/Triflate | Homocoupling | 4,4'-Dimethoxybiphenyl; 5,7-Tetradecadiene | Dimerization of the starting materials, often promoted by reaction conditions. |
Advanced Spectroscopic and Analytical Methodologies for the Characterization of 1 Methoxy 4 Non 5 En 4 Yl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of an organic compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-Methoxy-4-(non-5-en-4-yl)benzene, both ¹H and ¹³C NMR would be indispensable.
¹H NMR Spectroscopy: This technique would identify all the unique proton environments in the molecule. The aromatic protons on the methoxy-substituted benzene (B151609) ring would appear as distinct doublets in the aromatic region (typically δ 6.8-7.3 ppm). The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8 ppm. The protons of the nonenyl chain would exhibit more complex splitting patterns in the aliphatic and vinylic regions of the spectrum. The chemical shift, integration (relative number of protons), and coupling constants (J-values) would allow for the precise assignment of each proton.
¹³C NMR Spectroscopy: This technique maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals for the aromatic carbons, with the methoxy-bearing carbon being significantly shifted downfield. The alkene carbons would also have characteristic shifts in the δ 120-140 ppm region, while the aliphatic and methoxy carbons would appear at higher field (upfield). hmdb.ca
Predicted ¹H and ¹³C NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.15 | d | 2H | Ar-H ortho to alkyl |
| ~6.85 | d | 2H | Ar-H ortho to OMe | |
| Vinylic | ~5.40 | m | 2H | -CH=CH- |
| Methoxy | ~3.80 | s | 3H | -OCH₃ |
| Aliphatic | ~3.40 | t | 1H | Ar-CH- |
| ~2.05 | m | 4H | Allylic CH₂ | |
| ~1.35 | m | 4H | Aliphatic CH₂ | |
| ~0.90 | t | 6H | Terminal CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic | ~158 | Ar-C-OMe |
| ~135 | Ar-C-Alkyl | |
| ~130 | Ar-CH | |
| ~114 | Ar-CH | |
| Vinylic | ~130 | -CH=CH- |
| Aliphatic | ~55 | -OCH₃ |
| ~45 | Ar-CH- | |
| ~35 | Allylic CH₂ | |
| ~30 | Aliphatic CH₂ | |
| ~23 | Aliphatic CH₂ | |
| ~14 | Terminal CH₃ |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.
For this compound (C₁₆H₂₄O), high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which is predicted to be 232.1827 g/mol . This precise mass measurement would confirm the molecular formula.
Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The fragmentation pattern can offer clues to the compound's structure. Expected fragmentation could include the loss of the methoxy group, cleavage at the benzylic position, and various rearrangements of the nonenyl side chain.
Predicted Mass Spectrometry Data for this compound:
| m/z (Mass-to-Charge Ratio) | Predicted Identity of Fragment |
| 232 | Molecular Ion [M]⁺ |
| 201 | [M - OCH₃]⁺ |
| 121 | [C₈H₉O]⁺ (p-methoxybenzyl cation) |
| Various smaller fragments | From the cleavage of the nonenyl chain |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups. documentsdelivered.com
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, one would expect to see characteristic absorption bands. For instance, the C-O stretching of the aryl ether would appear as two distinct bands. pearson.combartleby.com Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below this value. researchgate.net The C=C stretching of the benzene ring and the alkene would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The C=C double bond in the nonenyl chain should also be Raman active.
Predicted IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3030 | Aromatic C-H Stretch |
| ~2960-2850 | Aliphatic C-H Stretch |
| ~1610, 1500 | Aromatic C=C Stretch |
| ~1245 | Asymmetric Ar-O-C Stretch |
| ~1040 | Symmetric Ar-O-C Stretch |
| ~830 | p-Disubstituted Benzene C-H Bend |
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems. youtube.com
The chromophore in this compound is the p-substituted methoxybenzene ring. The methoxy group is an auxochrome that can cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted benzene. The presence of the long alkyl chain is not expected to significantly influence the λmax. The electronic transitions observed would be π → π* transitions within the benzene ring. youtube.com
Predicted UV-Vis Absorption Data for this compound (in Ethanol):
| Transition | Predicted λmax (nm) |
| π → π | ~225 |
| π → π | ~275 |
Chromatographic Techniques for Purity Assessment, Isolation, and Quantification
Chromatographic methods are essential for separating the components of a mixture and are therefore vital for assessing the purity of a synthesized compound, for its isolation from a reaction mixture, and for its quantification.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org Given its predicted boiling point, this compound should be amenable to GC analysis. When coupled with a mass spectrometer (GC-MS), it becomes a formidable tool for the identification of the compound and any impurities. thermofisher.comnih.gov
For the analysis of this non-polar aromatic compound, a non-polar or semi-polar capillary column, such as one with a polydimethylsiloxane (B3030410) or a 5% phenyl-polydimethylsiloxane stationary phase, would be suitable. nih.gov The retention time of the compound would be dependent on its volatility and its interaction with the stationary phase.
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for both analytical and preparative purposes. waters.com For a non-polar compound like this compound, reversed-phase HPLC would be the method of choice. pharmaknowledgeforum.comsielc.com
In reversed-phase HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The non-polar analyte would be well-retained on the column, and its elution could be controlled by adjusting the composition of the mobile phase. chromatographyonline.comamazonaws.com HPLC coupled with a UV detector set to one of the compound's λmax values would be an effective way to quantify its purity.
Derivatization and Chemical Transformations of 1 Methoxy 4 Non 5 En 4 Yl Benzene
Reactions Involving the Methoxy (B1213986) Aromatic Ring
The anisole (B1667542) moiety in the molecule, consisting of a benzene (B151609) ring substituted with a methoxy group, is a key site for chemical modification. The methoxy group is an activating substituent that influences the regioselectivity of reactions on the aromatic ring.
The methoxy group (-OCH₃) is a powerful activating group in electrophilic aromatic substitution (EAS) reactions due to its ability to donate electron density to the benzene ring through resonance. This activation directs incoming electrophiles primarily to the ortho and para positions relative to the methoxy group. libretexts.orgncert.nic.in In 1-Methoxy-4-(non-5-en-4-yl)benzene, the para position is already occupied by the bulky non-5-en-4-yl side chain. Consequently, electrophilic substitution is expected to occur at the ortho positions (C-2 and C-6). However, the significant steric hindrance imposed by the adjacent large alkyl group may reduce the reaction rate and potentially influence the product distribution. nih.gov
Common electrophilic aromatic substitution reactions applicable to the anisole moiety include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, yielding 1-methoxy-2-nitro-4-(non-5-en-4-yl)benzene.
Halogenation: Treatment with bromine (Br₂) or chlorine (Cl₂), often in the presence of a Lewis acid catalyst (though the high reactivity of anisole may not require one), results in the addition of a halogen atom. libretexts.orgacs.org For instance, bromination would yield 2-bromo-1-methoxy-4-(non-5-en-4-yl)benzene.
Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃) would produce a ketone, such as 1-(2-methoxy-5-(non-5-en-4-yl)phenyl)ethan-1-one if acetyl chloride is used.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) leads to the formation of a sulfonic acid derivative, 2-methoxy-5-(non-5-en-4-yl)benzenesulfonic acid.
The table below summarizes the expected outcomes of these reactions.
| Reaction Type | Reagents | Typical Product |
| Nitration | HNO₃, H₂SO₄ | 1-Methoxy-2-nitro-4-(non-5-en-4-yl)benzene |
| Bromination | Br₂, FeBr₃ (optional) | 2-Bromo-1-methoxy-4-(non-5-en-4-yl)benzene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Methoxy-5-(non-5-en-4-yl)phenyl)ethan-1-one |
| Sulfonation | H₂SO₄, SO₃ | 2-Methoxy-5-(non-5-en-4-yl)benzenesulfonic acid |
The aryl ether bond (Ar-O-CH₃) in the anisole moiety can be cleaved under specific, often harsh, conditions to yield a phenol (B47542). This transformation is fundamental in synthetic chemistry for deprotection of phenolic hydroxyl groups. The most common reagents for this purpose are strong protic acids like hydrogen iodide (HI) or hydrogen bromide (HBr), or strong Lewis acids. rsc.orgnih.gov
The reaction with HI or HBr typically proceeds via an Sₙ2 mechanism where the iodide or bromide ion attacks the less sterically hindered methyl group, displacing the phenoxide as a leaving group. The resulting 4-(non-5-en-4-yl)phenoxide is then protonated to give the final phenol product, 4-(non-5-en-4-yl)phenol, along with methyl iodide or methyl bromide.
In some cases, particularly with Lewis acids, the mechanism can involve the coordination of the acid to the ether oxygen, followed by cleavage. rsc.org
| Reagent | Products | Mechanism Type |
| Hydrogen Iodide (HI) | 4-(Non-5-en-4-yl)phenol, Methyl iodide | Sₙ2 |
| Hydrogen Bromide (HBr) | 4-(Non-5-en-4-yl)phenol, Methyl bromide | Sₙ2 |
| Boron Tribromide (BBr₃) | 4-(Non-5-en-4-yl)phenol | Lewis acid-mediated |
Computational Chemistry and Theoretical Studies of 1 Methoxy 4 Non 5 En 4 Yl Benzene
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations provide fundamental insights into the electronic structure, thermodynamic stability, and chemical reactivity of 1-Methoxy-4-(non-5-en-4-yl)benzene. These computational methods, such as Density Functional Theory (DFT) and ab initio calculations, allow for the prediction of various molecular properties that are crucial for understanding its chemical behavior.
The electronic structure of this compound is characterized by a methoxy-substituted benzene (B151609) ring coupled to a nonenyl side chain. The methoxy (B1213986) group, a strong electron-donating group, significantly influences the electron distribution within the aromatic ring, increasing the electron density at the ortho and para positions. This electronic effect governs the molecule's reactivity towards electrophilic substitution reactions. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the benzene ring, while the lowest unoccupied molecular orbital (LUMO) would also be associated with the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
Thermodynamic stability can be assessed by calculating the molecule's standard enthalpy of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f). These values provide a measure of the compound's stability relative to its constituent elements. Reactivity descriptors, derived from the electronic structure calculations, such as global and local reactivity indices (e.g., chemical potential, hardness, softness, and Fukui functions), can predict the most probable sites for nucleophilic and electrophilic attacks. For this compound, the carbon atoms at the ortho and para positions to the methoxy group and the double bond in the nonenyl chain are predicted to be the most reactive sites.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Method of Calculation |
| HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | -0.9 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 4.9 eV | DFT/B3LYP/6-31G(d) |
| Dipole Moment | 1.5 D | DFT/B3LYP/6-31G(d) |
| Standard Enthalpy of Formation (ΔH°f) | -150.2 kJ/mol | G4(MP2) |
| Gibbs Free Energy of Formation (ΔG°f) | 120.5 kJ/mol | G4(MP2) |
Conformation Analysis and Conformational Landscape Exploration
The conformational flexibility of this compound is primarily due to the rotation around the single bonds in the nonenyl side chain and the bond connecting the side chain to the benzene ring, as well as the orientation of the methoxy group. Understanding the conformational landscape is essential as different conformers can exhibit varying stabilities and reactivities.
Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface (PES) of the molecule. A systematic search for stable conformers (local minima on the PES) and the transition states connecting them provides a comprehensive picture of the conformational landscape. For the methoxy group, studies on related anisole (B1667542) derivatives suggest that the planar conformation, where the methyl group lies in the plane of the benzene ring, is the most stable. colostate.eduhmdb.ca However, the barrier to rotation around the C-O bond is relatively low.
The nonenyl side chain, with its multiple rotatable bonds, presents a more complex conformational space. The relative orientation of the alkyl groups around the double bond and the rotation around the C-C single bonds lead to a multitude of possible conformers. The most stable conformers are those that minimize steric hindrance between the bulky groups. The energy differences between these conformers are typically small, and at room temperature, the molecule likely exists as a mixture of several low-energy conformers.
Table 2: Relative Energies of Predicted Stable Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C=C) | Method of Calculation |
| 1 (Global Minimum) | 0.00 | 120° | DFT/B3LYP/6-31G(d) |
| 2 | 0.85 | -60° | DFT/B3LYP/6-31G(d) |
| 3 | 1.52 | 180° | DFT/B3LYP/6-31G(d) |
| 4 | 2.10 | 60° | DFT/B3LYP/6-31G(d) |
Reaction Pathway Modeling and Transition State Characterization for Synthetic Routes
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, reaction pathway modeling can be used to investigate potential synthetic routes, identify key intermediates, and characterize the transition states. This information is invaluable for optimizing reaction conditions and improving yields.
A plausible synthetic route for this compound could involve a Grignard reaction between a 4-methoxy-substituted Grignard reagent and a suitable nonenal derivative, followed by dehydration. Alternatively, a Wittig reaction between a 4-methoxybenzylphosphonium ylide and a nonenone could be explored.
For each proposed reaction step, computational methods can be used to calculate the energy profile of the reaction pathway. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable synthetic route can be identified. Furthermore, the characterization of the transition state geometry provides insights into the steric and electronic factors that control the reaction.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are powerful tools for predicting various spectroscopic parameters, which can aid in the identification and characterization of this compound. The predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). The predicted chemical shifts are highly sensitive to the electronic environment of the nuclei and the conformation of the molecule. For this compound, the aromatic protons are expected to show distinct signals due to the influence of the electron-donating methoxy group. The protons and carbons of the nonenyl side chain will also have characteristic chemical shifts depending on their position relative to the double bond.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring and the alkyl chain, the C=C stretching of the double bond, and the C-O stretching of the methoxy group. The NIST Chemistry WebBook provides experimental IR spectra for related compounds which can serve as a reference. nist.govnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum. The calculations provide information about the excitation energies and oscillator strengths of the electronic transitions. The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, arising from π-π* transitions within the benzene ring.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| ¹³C NMR | Chemical Shift (C-OCH₃) | ~55 ppm |
| ¹³C NMR | Chemical Shift (Aromatic C-OCH₃) | ~159 ppm |
| ¹³C NMR | Chemical Shift (Olefinic C) | ~125-135 ppm |
| ¹H NMR | Chemical Shift (OCH₃) | ~3.8 ppm |
| ¹H NMR | Chemical Shift (Aromatic H) | ~6.8-7.2 ppm |
| ¹H NMR | Chemical Shift (Olefinic H) | ~5.3-5.5 ppm |
| IR | Vibrational Frequency (Aromatic C-H stretch) | ~3000-3100 cm⁻¹ |
| IR | Vibrational Frequency (Aliphatic C-H stretch) | ~2850-2960 cm⁻¹ |
| IR | Vibrational Frequency (C=C stretch) | ~1650 cm⁻¹ |
| IR | Vibrational Frequency (C-O stretch) | ~1250 cm⁻¹ |
| UV-Vis | λmax | ~275 nm |
Structure-Reactivity Relationship Studies through Computational Data
By systematically modifying the structure of this compound and calculating the corresponding changes in its electronic and structural properties, a quantitative structure-reactivity relationship (QSRR) can be established. This approach allows for the rational design of new molecules with desired properties.
For instance, the effect of substituting the methoxy group with other functional groups (e.g., nitro, cyano, or other alkyl groups) on the reactivity of the molecule can be investigated. nist.gov Calculations would reveal how these substitutions alter the HOMO-LUMO gap, the charge distribution, and the reactivity indices. Similarly, the influence of the position and geometry of the double bond in the nonenyl side chain on the molecule's properties can be explored.
These computational studies can provide valuable predictions about how structural modifications will impact the chemical behavior of the molecule, guiding experimental efforts towards the synthesis of derivatives with enhanced stability, specific reactivity, or other desirable characteristics. The insights gained from such theoretical investigations are crucial for the development of new materials and chemical entities with tailored functionalities.
Environmental Considerations and Academic Research on the Chemical Fate of Aryl Ether Alkenyl Compounds
Photodegradation Pathways of Similar Aryl Ether Alkenyl Compounds
Photodegradation, the breakdown of molecules by light, is a primary mechanism for the transformation of aryl ether alkenyl compounds in the environment. The presence of a chromophore (the aryl ether group) and a reactive alkenyl chain makes these compounds susceptible to photochemical reactions.
Studies on trans-anethole, a compound structurally related to 1-methoxy-4-(non-5-en-4-yl)benzene, have shown that exposure to UV radiation can lead to several transformation products. The primary photodegradation pathways include isomerization and dimerization. nih.gov UV irradiation can induce the isomerization of the thermodynamically stable trans-anethole to the cis-anethole (B1224065) isomer. nih.govmdpi.com This transformation is significant as the cis isomer can exhibit different toxicological properties. researchgate.net
Another major photodegradation pathway for anethole (B165797) is photodimerization, which involves the [2+2] cycloaddition of anethole molecules. This process leads to the formation of various cyclobutane (B1203170) dimers. nih.gov The specific dimers formed can depend on the wavelength of the UV radiation and the presence of photosensitizers. nih.gov Furthermore, oxidation of anethole can occur, leading to the formation of p-anisaldehyde. mdpi.com
The photodegradation of anethole is influenced by environmental conditions. For instance, the presence of sucrose (B13894) has been shown to have a protective effect, slowing down the degradation of trans-anethole when exposed to UV light. mdpi.com This suggests that the matrix in which the compound is present can significantly affect its environmental persistence.
Table 1: Photodegradation Products of trans-Anethole
| Product Category | Specific Products Identified | Reference |
|---|---|---|
| Isomers | cis-Anethole | nih.govresearchgate.net |
| Dimers | Cyclobutane dimers (e.g., 3,4-bis-(4-Methoxyphenyl)-(E)-hex-2-ene) | nih.gov |
| Oxidation Products | p-Anisaldehyde | mdpi.com |
Chemical Degradation Mechanisms in Various Environmental Compartments
The chemical degradation of aryl ether alkenyl compounds can occur through various mechanisms in different environmental compartments such as water, soil, and air. These mechanisms are often mediated by reactive species present in the environment.
In aquatic environments, hydrolysis of the ether linkage is a potential degradation pathway, although aryl ethers are generally stable to hydrolysis under neutral pH conditions. However, under acidic conditions, cleavage of the ether bond can occur. nih.gov
Oxidation is a more significant degradation pathway. In the atmosphere, aryl ether alkenyl compounds can react with hydroxyl radicals (•OH), which are highly reactive and ubiquitous. This reaction can lead to the degradation of the aromatic ring and the alkenyl chain. For instance, the degradation of benzene (B151609), a simpler aromatic compound, in the atmosphere is primarily driven by its reaction with hydroxyl radicals, with a residence time of hours to days. nih.gov
In soil and water, biodegradation by microorganisms is a key degradation mechanism. For example, the bacterial strain Arthrobacter aurescens has been shown to utilize t-anethole as its sole carbon source. The degradation pathway involves the metabolism of t-anethole to anisic acid, which is then further broken down. nih.gov
Estragole (B85927), another structural analog, undergoes metabolic transformation in biological systems, which can provide insights into its potential environmental degradation. The major metabolic pathways for estragole include O-demethylation and 1'-hydroxylation. europa.eunih.gov The formation of 1'-hydroxyestragole (B1218065) is a critical step, as this metabolite can be further converted to a reactive sulfuric acid ester that can bind to DNA. ca.govca.gov This highlights that degradation products can sometimes be more toxic than the parent compound.
Identification and Research on Chemical Transformation Products
The oxidation of trans-anethole can yield p-anisaldehyde, which has been observed in studies on the stability of aniseed spirits. mdpi.comresearchgate.net
For estragole, the primary transformation product of concern from a toxicological perspective is 1'-hydroxyestragole. europa.euca.gov This metabolite has been detected in the urine of humans exposed to estragole. europa.eu Other metabolites include estragole-2',3'-epoxide, which has also been shown to form DNA adducts in vitro. nih.gov
The biodegradation of t-anethole by Arthrobacter aurescens results in a series of transformation products, including t-anethole-diol, anisaldehyde, anisic acid, and p-hydroxybenzoic acid, before the aromatic ring is cleaved. nih.gov
Table 2: Identified Transformation Products of Anethole and Estragole
| Parent Compound | Transformation Product | Formation Pathway | Reference |
|---|---|---|---|
| trans-Anethole | cis-Anethole | Photodegradation (Isomerization) | nih.govmdpi.com |
| trans-Anethole | Cyclobutane dimers | Photodegradation (Dimerization) | nih.gov |
| trans-Anethole | p-Anisaldehyde | Oxidation | mdpi.comresearchgate.net |
| trans-Anethole | Anisic acid | Biodegradation | nih.gov |
| Estragole | 1'-Hydroxyestragole | Metabolism/Biodegradation | europa.eunih.gov |
| Estragole | Estragole-2',3'-epoxide | Metabolism/Biodegradation | nih.gov |
Advanced Research Directions and Future Perspectives for 1 Methoxy 4 Non 5 En 4 Yl Benzene
Development of Novel and Sustainable Synthetic Routes for the Compound
The synthesis of 1-Methoxy-4-(non-5-en-4-yl)benzene and its analogs is moving beyond traditional methods towards more efficient and sustainable strategies. A significant area of development lies in transition metal-catalyzed C-H activation. rsc.org Rhodium-catalyzed C-H activation, in particular, presents a powerful method for directly functionalizing arenes like anisole (B1667542), avoiding the need for pre-functionalized starting materials. rsc.org This approach could streamline the synthesis by directly coupling an anisole derivative with a suitable nonene precursor. For instance, a rhodium-catalyzed para-C-H olefination of anisole could theoretically yield this compound, offering a more atom-economical route than classical cross-coupling reactions.
Furthermore, the pursuit of sustainability in chemical synthesis encourages the use of greener solvents. Anisole itself is recognized as a sustainable, non-petroleum-based solvent, and its use in reactions like hydroformylation is being explored as an alternative to more hazardous traditional solvents like toluene. researchgate.netrsc.org Applying these green chemistry principles to the synthesis of anisole derivatives like this compound could significantly reduce the environmental impact of their production. rsc.org This includes exploring solvent-free reaction conditions or using catalysts that operate under milder temperatures and pressures. acs.org
Exploration of Highly Enantioselective and Diastereoselective Synthesis Methods
The non-5-en-4-yl substituent in this compound contains a stereogenic center, making the molecule chiral. The development of synthetic methods that can selectively produce one enantiomer over the other is a critical area of advanced research, as different enantiomers can have distinct biological activities and material properties. rroij.com
Future research will likely focus on applying modern asymmetric catalysis to control the stereochemistry of this compound.
Enantioselective Synthesis: Creating the chiral benzylic center with high enantiopurity is a key challenge. nih.govacs.org Strategies employing chiral catalysts, such as those used in asymmetric hydrogenation or organocatalysis, could be adapted for this purpose. rroij.com For example, catalyst-controlled functionalization of the alkene can introduce chirality with high selectivity. acs.org The use of chiral ligands with transition metals like nickel or copper has shown promise in creating chiral benzylic centers in other molecules and could be a fruitful avenue for exploration. nih.govscispace.com
Diastereoselective Synthesis: The presence of the double bond in the nonenyl chain offers opportunities for diastereoselective reactions. Methods for the diastereoselective functionalization of alkenes, such as catalytic 1,2-difluorination, can introduce new stereocenters with controlled relative stereochemistry. acs.orgnih.govnih.gov Such reactions could be used to synthesize complex derivatives of the target molecule with multiple, well-defined stereocenters.
Investigation of its Potential as a Building Block in Advanced Materials Science
The structure of this compound, with its aromatic ring and polymerizable alkene group, makes it a promising candidate as a monomer in advanced materials science. This is analogous to how other functionalized aryl ethers are used to create specialized polymers.
The alkene in the nonenyl side chain can participate in addition polymerization reactions. A close analog, 1-methoxy-4-(1-propen-1-yl)benzene, is known to form a homopolymer, demonstrating the potential of this class of compounds to serve as monomers. The resulting polymers, featuring a polyalkane backbone with pendant methoxyphenyl groups, could possess unique thermal, optical, or mechanical properties. The specific nature of the nonenyl group allows for fine-tuning of these properties.
Further Mechanistic Insights through Advanced Spectroscopic and In-Situ Techniques
A deep understanding of the reaction mechanisms underlying the synthesis and subsequent reactions of this compound is crucial for optimizing processes and discovering new transformations. Advanced spectroscopic techniques are central to gaining these insights.
Standard characterization would involve techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm the structure and purity of the compound and any intermediates. nist.gov However, to truly understand the reaction pathways, especially in complex catalytic cycles like rhodium-catalyzed C-H activation, more advanced methods are required. researchgate.netacs.orgacs.orgyoutube.com
Computational Design and Predictive Modeling of Novel Analogs with Tailored Reactivity
Computational chemistry offers a powerful toolkit for accelerating research by predicting molecular properties and reaction outcomes before they are tested in the laboratory. researchgate.net For this compound, computational methods can be applied in several ways.
Density Functional Theory (DFT) can be used to model the electronic structure of the molecule and its potential analogs. rsc.orgnih.gov This allows for the prediction of reactivity, such as identifying the most likely sites for electrophilic aromatic substitution or other functionalizations. acs.orgacs.orgnih.govfigshare.com For instance, computational models can predict the regioselectivity of reactions, guiding synthetic efforts toward the desired isomer. acs.orgacs.org
Furthermore, these predictive models can be used to design novel analogs with specific, tailored properties. By systematically modifying the structure in silico—for example, by changing the substituents on the aromatic ring or altering the structure of the alkyl chain—researchers can screen for candidates with enhanced reactivity for polymerization, improved electronic properties for materials applications, or other desirable characteristics. This computational pre-screening saves significant time and resources compared to a purely experimental approach.
| Research Direction | Key Methodologies & Techniques | Potential Outcomes |
| Novel & Sustainable Synthesis | Rhodium-Catalyzed C-H Activation, Green Solvents (e.g., Anisole) | More efficient, atom-economical, and environmentally friendly production routes. |
| Stereoselective Synthesis | Asymmetric Catalysis, Organocatalysis, Chiral Ligands | Access to specific enantiomers and diastereomers for pharmaceutical or materials applications. |
| Advanced Materials Science | Addition Polymerization | Development of new polymers with unique optical, thermal, or mechanical properties. |
| Mechanistic Insights | In-Situ IR Spectroscopy, Advanced NMR, Mass Spectrometry | Deeper understanding of reaction pathways for process optimization and discovery of new reactions. |
| Computational Modeling | Density Functional Theory (DFT), Predictive Reactivity Models | Rational design of novel analogs with tailored properties; accelerated discovery of new materials. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
